molecular formula C25H20F3NO4 B557869 Fmoc-Phe(4-CF3)-OH CAS No. 247113-86-6

Fmoc-Phe(4-CF3)-OH

Cat. No. B557869
M. Wt: 455.4 g/mol
InChI Key: YMEGJWTUWMVZPD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a compound with the empirical formula C25H20F3NO4 . It has a molecular weight of 455.43 .


Synthesis Analysis

Fmoc-Phe(4-CF3)-OH is suitable for Fmoc solid-phase peptide synthesis . The synthesis process involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols .


Physical And Chemical Properties Analysis

Fmoc-Phe(4-CF3)-OH has a density of 1.4±0.1 g/cm3, a boiling point of 619.0±55.0 °C at 760 mmHg, and a flash point of 328.2±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 76 Å2 .

Scientific Research Applications

“Fmoc-Phe(4-CF3)-OH” is a derivative of phenylalanine, an essential amino acid . The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis . The “Phe(4-CF3)” part refers to a phenylalanine residue that has been substituted with a trifluoromethyl group at the 4-position of the phenyl ring .

This compound is primarily used in the field of peptide synthesis . Peptide synthesis is a process used to create peptides, which are short chains of amino acids. These peptides can be used in a variety of scientific research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the creation of novel biomaterials .

“Fmoc-Phe(4-CF3)-OH” is a versatile compound used in various scientific fields, particularly in peptide synthesis . Here are some potential applications:

  • Peptide Synthesis

    • “Fmoc-Phe(4-CF3)-OH” is used as a building block in the step-by-step construction of a peptide chain . This process typically involves a series of reactions in which the amino acid residues are coupled together in the desired sequence .
    • The use of “Fmoc-Phe(4-CF3)-OH” and other similar compounds has greatly expanded the possibilities for peptide synthesis, allowing researchers to create a wide variety of peptides with diverse properties and functions .
  • Drug Development

    • Peptides synthesized using “Fmoc-Phe(4-CF3)-OH” can be used in the development of new pharmaceuticals . The ability to create peptides with a wide range of properties allows for the exploration of new therapeutic strategies.
  • Protein Structure and Function Studies

    • Peptides synthesized with “Fmoc-Phe(4-CF3)-OH” can be used to study protein structure and function . These peptides can serve as models for larger proteins, allowing researchers to investigate the roles of specific amino acid residues or sequences.
  • Biomaterials Creation

    • Peptides synthesized using “Fmoc-Phe(4-CF3)-OH” can be used in the creation of novel biomaterials . These materials can have a wide range of applications, from tissue engineering to drug delivery systems.
  • Chemical Biology

    • “Fmoc-Phe(4-CF3)-OH” can be used in chemical biology research, where it can help in the study of biological systems through the application of chemical techniques, tools, and methods .
  • Biochemistry

    • In biochemistry, “Fmoc-Phe(4-CF3)-OH” can be used to study biochemical processes at the molecular level, including enzyme functions, protein interactions, and cellular mechanisms .

“Fmoc-Phe(4-CF3)-OH” is a versatile compound used in various scientific fields, particularly in peptide synthesis . Here are some potential applications:

  • Peptide Synthesis

    • “Fmoc-Phe(4-CF3)-OH” is used as a building block in the step-by-step construction of a peptide chain . This process typically involves a series of reactions in which the amino acid residues are coupled together in the desired sequence .
    • The use of “Fmoc-Phe(4-CF3)-OH” and other similar compounds has greatly expanded the possibilities for peptide synthesis, allowing researchers to create a wide variety of peptides with diverse properties and functions .
  • Drug Development

    • Peptides synthesized using “Fmoc-Phe(4-CF3)-OH” can be used in the development of new pharmaceuticals . The ability to create peptides with a wide range of properties allows for the exploration of new therapeutic strategies.
  • Protein Structure and Function Studies

    • Peptides synthesized with “Fmoc-Phe(4-CF3)-OH” can be used to study protein structure and function . These peptides can serve as models for larger proteins, allowing researchers to investigate the roles of specific amino acid residues or sequences.
  • Biomaterials Creation

    • Peptides synthesized using “Fmoc-Phe(4-CF3)-OH” can be used in the creation of novel biomaterials . These materials can have a wide range of applications, from tissue engineering to drug delivery systems.
  • Chemical Biology

    • “Fmoc-Phe(4-CF3)-OH” can be used in chemical biology research, where it can help in the study of biological systems through the application of chemical techniques, tools, and methods .
  • Biochemistry

    • In biochemistry, “Fmoc-Phe(4-CF3)-OH” can be used to study biochemical processes at the molecular level, including enzyme functions, protein interactions, and cellular mechanisms .

Safety And Hazards

Fmoc-Phe(4-CF3)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGJWTUWMVZPD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427325
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe(4-CF3)-OH

CAS RN

247113-86-6, 238742-88-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fmoc-D-4-Trifluoromethylphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
JR Sawyer - 2022 - search.proquest.com
Metabolic disease has become a major health epidemic throughout the world. There are several receptor systems that have been previously determined to alter energy balance and …
Number of citations: 2 search.proquest.com
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com

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